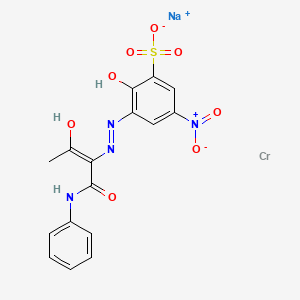
Acid Yellow 99
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Yellow 99, also known as C.I. This compound, is an anionic dye commonly used in various industrial applications. It is known for its bright yellow color and is often utilized in textile dyeing, paper coloring, and as a biological stain. The compound has the molecular formula C16H15CrN4NaO8S and a molecular weight of 496.35 g/mol .
準備方法
Acid Yellow 99 is synthesized through a series of chemical reactions. The primary synthetic route involves the diazotization of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid, followed by coupling with 3-oxo-N-phenylbutanamide. The resulting product is then converted into a chrome complex . Industrial production methods typically involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield.
化学反応の分析
Adsorption Mechanisms in Aqueous Systems
Acid Yellow 99 interacts with biomass like coir pith through electrostatic and complexation reactions, critical for wastewater treatment :
Key Findings from Adsorption Studies
- pH Dependency : Optimal adsorption occurs at pH 2.0 due to protonation of coir pith’s functional groups, enhancing electrostatic attraction with the anionic dye .
- Isotherm Models :
| Adsorption Metrics | Values/Models |
|---|---|
| Optimal pH | 2.0 |
| Adsorption Capacity | 442.13 mg/g |
| Dominant Interaction | Electrostatic and complexation |
| Surface Analysis (SEM/XRD) | Increased crystallinity post-adsorption |
Functional Group Reactivity
- Sulfonic Acid Groups : Enhance water solubility and participate in ionic interactions during adsorption .
- Chromium Coordination : Stabilizes the dye structure but raises concerns about chromium leaching in acidic conditions .
Industrial and Environmental Implications
科学的研究の応用
Acid Yellow 99 has a wide range of scientific research applications:
Biology: The dye is employed as a biological stain to highlight specific structures in biological tissues.
Medicine: Research has explored its potential use in medical diagnostics and therapeutic applications.
作用機序
The mechanism of action of Acid Yellow 99 involves its interaction with various substrates through electrostatic and complexing reactions. The dye binds to substrates such as coconut shell pith, forming stable complexes. This interaction is primarily driven by electrostatic forces and the formation of coordination bonds with metal ions present in the dye .
類似化合物との比較
Acid Yellow 99 can be compared with other similar azo dyes, such as Acid Yellow 17, Acid Yellow 23, and Acid Yellow 36. While these dyes share similar structural features and applications, this compound is unique due to its specific chromophore structure and the presence of a chromium complex, which enhances its stability and colorfastness .
生物活性
Acid Yellow 99 (AY99) is a synthetic azo dye predominantly used in the textile industry, but its biological activity has garnered attention due to its potential toxicity and effects on human health and the environment. This article explores the biological activity of AY99, focusing on its mutagenicity, cytotoxicity, and interactions with biological systems.
Chemical Structure and Properties
This compound is classified as an azo dye, characterized by the presence of an azo group (-N=N-). Its chemical formula is C16H10N4O7S, and it is typically soluble in water, which facilitates its use in various applications but also raises concerns regarding environmental persistence and bioavailability.
1. Mutagenicity and Genotoxicity
Research has indicated that AY99 exhibits mutagenic properties. A study conducted to evaluate the genotoxic effects of AY99 revealed that it can induce gene mutations in both bacterial and mammalian cells. The findings suggest that exposure to AY99 may lead to DNA damage, raising concerns about its potential carcinogenic effects .
2. Cytotoxicity Studies
Cytotoxicity assays have been employed to assess the impact of AY99 on various cell lines. A notable study utilized the MTT assay to evaluate cell viability after exposure to different concentrations of AY99. The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic effects at higher concentrations. Histological evaluations confirmed that AY99 did not cause substantial damage to treated tissues at lower concentrations .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 65 |
| 200 | 30 |
The mechanism by which AY99 exerts its biological effects involves oxidative stress pathways. Studies have shown that AY99 can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS), which are implicated in cellular damage and apoptosis . The activation of stress response pathways may contribute to the observed cytotoxicity.
Case Study 1: Effects on Aquatic Organisms
A case study investigated the impact of AY99 on aquatic life, particularly focusing on fish species exposed to contaminated water. The study found that prolonged exposure resulted in behavioral changes and increased mortality rates among fish populations. Histopathological analyses revealed damage to gill tissues, indicating respiratory distress caused by the dye .
Case Study 2: Human Health Implications
In a clinical context, a case study examined individuals exposed to AY99 through occupational hazards in textile manufacturing. Workers reported symptoms including skin irritation and respiratory issues. Blood tests indicated elevated levels of oxidative stress markers, correlating with exposure duration .
特性
CAS番号 |
10343-58-5 |
|---|---|
分子式 |
C16H13CrN4NaO8S |
分子量 |
496.3 g/mol |
IUPAC名 |
sodium;3-[(1-anilino-3-hydroxy-1-oxobut-2-en-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate;chromium |
InChI |
InChI=1S/C16H14N4O8S.Cr.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;;/h2-8,21-22H,1H3,(H,17,23)(H,26,27,28);;/q;;+1/p-1 |
InChIキー |
BFWYEBUNFYVNAT-UHFFFAOYSA-M |
SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
正規SMILES |
CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Cr] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
C.I. 13900; EINECS 233-748-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















